molecular formula C13H25N3O2 B12989431 tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate

tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate

Cat. No.: B12989431
M. Wt: 255.36 g/mol
InChI Key: YCZALMGFZXEXDG-WDEREUQCSA-N
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Description

tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate is a complex organic compound that belongs to the class of pyrazino[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazino[1,2-a]pyrazines .

Scientific Research Applications

tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl (6S,9aR)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H25N3O2/c1-10-7-14-8-11-9-15(5-6-16(10)11)12(17)18-13(2,3)4/h10-11,14H,5-9H2,1-4H3/t10-,11+/m0/s1

InChI Key

YCZALMGFZXEXDG-WDEREUQCSA-N

Isomeric SMILES

C[C@H]1CNC[C@H]2N1CCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CNCC2N1CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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